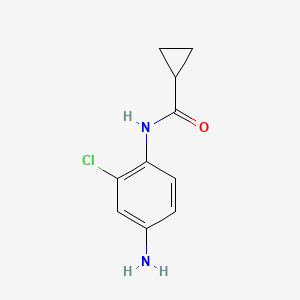

N-(4-Amino-2-chlorophenyl)cyclopropanecarboxamide

Description

Properties

IUPAC Name |

N-(4-amino-2-chlorophenyl)cyclopropanecarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O/c11-8-5-7(12)3-4-9(8)13-10(14)6-1-2-6/h3-6H,1-2,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVRSZVBRTBGQDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=C(C=C(C=C2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of N-(4-Amino-2-chlorophenyl)cyclopropanecarboxamide typically involves the formation of an amide bond between a substituted aniline derivative and cyclopropanecarboxylic acid or its activated derivatives (such as acid chlorides). The key steps generally include:

- Preparation or procurement of 4-amino-2-chloroaniline as the aromatic amine component.

- Activation of cyclopropanecarboxylic acid to a more reactive intermediate, usually cyclopropanecarboxylic acid chloride.

- Coupling of the acid chloride with the aromatic amine under controlled conditions to form the amide linkage.

Preparation of Cyclopropanecarboxylic Acid Chloride

Cyclopropanecarboxylic acid chloride is commonly prepared by treating cyclopropanecarboxylic acid with thionyl chloride (SOCl2) in an aprotic solvent such as toluene or dichloromethane. The reaction is typically performed under reflux conditions to ensure complete conversion. This activated acid chloride intermediate is crucial for efficient amide bond formation.

| Step | Reagents & Conditions | Notes |

|---|---|---|

| 1 | Cyclopropanecarboxylic acid + SOCl2 | Reflux in toluene or DCM, 1-2 hours |

| 2 | Removal of excess SOCl2 and solvents | Under reduced pressure |

| 3 | Obtain cyclopropanecarboxylic acid chloride | Used immediately in next step |

Coupling Reaction with 4-Amino-2-chloroaniline

The amide formation is achieved by reacting 4-amino-2-chloroaniline with cyclopropanecarboxylic acid chloride in the presence of a base such as triethylamine or pyridine. This base scavenges the hydrochloric acid generated during the reaction, preventing side reactions and promoting higher yields.

| Step | Reagents & Conditions | Notes |

|---|---|---|

| 1 | 4-Amino-2-chloroaniline + cyclopropanecarboxylic acid chloride | In anhydrous solvent (e.g., dichloromethane) |

| 2 | Addition of triethylamine or pyridine | Room temperature or slight cooling to control exotherm |

| 3 | Stirring for several hours (2-6 h) | Reaction progress monitored by TLC or HPLC |

| 4 | Workup: aqueous extraction, washing, drying | Purification by recrystallization or chromatography |

Alternative Synthetic Routes and Modifications

Some literature reports modifications and alternative routes for related compounds which can be adapted for this compound:

Direct amidation using coupling agents: Instead of acid chlorides, carbodiimide coupling agents such as EDCI or DCC can be used to activate cyclopropanecarboxylic acid for reaction with the amine, often in the presence of catalytic DMAP. This method can avoid the use of corrosive thionyl chloride.

Protection and deprotection steps: If the amino group on the aromatic ring is reactive or prone to side reactions, it may be protected (e.g., as an acetamide) during the coupling step and deprotected afterward.

Cyclopropanation strategies: The cyclopropane ring may be introduced via cyclopropanation of an unsaturated precursor, followed by functional group transformations to install the amide and amino substituents. However, this is more complex and less direct.

Research Findings and Yields

While direct literature on this compound is limited, synthesis of closely related compounds such as N-(2-chlorophenyl)cyclopropanecarboxamide has been reported with yields typically ranging from 70% to 90% under optimized conditions. The presence of the amino substituent at the para position may influence reactivity and requires careful control of reaction parameters.

Analytical and Purification Techniques

- Monitoring: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are employed to monitor reaction progress.

- Purification: Crude products are purified by recrystallization from suitable solvents (e.g., ethanol/water mixtures) or by silica gel column chromatography.

- Characterization: Confirmation of structure is achieved by NMR (1H, 13C), mass spectrometry, and infrared spectroscopy.

Summary Table of Preparation Methods

| Preparation Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Activation of cyclopropanecarboxylic acid | SOCl2, toluene or DCM, reflux 1-2 h | Formation of acid chloride |

| Amide formation | 4-Amino-2-chloroaniline + acid chloride + triethylamine, RT, 2-6 h | Formation of this compound |

| Alternative amidation | Carbodiimide coupling agents (EDCI, DCC), DMAP, mild conditions | Avoids acid chloride use |

| Purification | Recrystallization or chromatography | High purity product |

Chemical Reactions Analysis

Types of Reactions

N-(4-Amino-2-chlorophenyl)cyclopropanecarboxamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carbonyl group in the carboxamide can be reduced to an amine.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles like sodium hydroxide (NaOH) or alkyl halides under basic conditions.

Major Products Formed

Oxidation: Nitro derivatives of the original compound.

Reduction: Amines derived from the reduction of the carboxamide group.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-Amino-2-chlorophenyl)cyclopropanecarboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-Amino-2-chlorophenyl)cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, functional, and application-based differences between N-(4-Amino-2-chlorophenyl)cyclopropanecarboxamide and related cyclopropanecarboxamide derivatives:

Structural and Functional Analysis

Substituent-Driven Reactivity: The chlorophenyl group in the target compound enhances electrophilicity, critical for diazonium salt formation in graphene functionalization . In contrast, pyridinyl-cyanophenyl derivatives (e.g., Compound 22) exhibit improved binding to GSK-3β due to π-π stacking and hydrogen-bonding interactions . Benzothiazole and pyrazole derivatives (e.g., and ) introduce heterocyclic diversity, altering solubility and bioactivity. For instance, the benzothiazole variant’s sulfur atom may enhance metal coordination in catalysis .

Therapeutic vs. Material Science Applications :

- Neuroprotection : Compound 22 and analogs () inhibit GSK-3β (IC50 values < 1 μM), reducing neuroinflammation via NF-κB pathway modulation.

- Anticancer Activity : Tozasertib () targets Aurora kinases, with clinical efficacy in leukemia models (IC50 ~3 nM). Its cyclopropane carboxamide moiety stabilizes the kinase-binding conformation .

- Bioherbicidal Properties : The pyrazole-substituted derivative () disrupts plant cell membranes, showing 80% inhibition of weed growth at 100 ppm .

Synthetic Methodologies :

- The target compound’s synthesis involves microwave-assisted diazonium coupling , whereas pyridinyl derivatives () employ Suzuki-Miyaura cross-coupling for aryl-aryl bond formation. Tozasertib’s synthesis includes multi-step regioselective sulfonation and amidation .

Key Research Findings

- Graphene Functionalization: this compound achieved 95% grafting efficiency under microwave conditions, critical for developing conductive nanocomposites .

- GSK-3β Inhibition: Compound 22 reduced TNF-α production by 70% in microglial cells at 10 μM, outperforming simpler carboxamides lacking the cyanophenyl group .

- Bioherbicidal Activity : Pyrazole derivatives () demonstrated selective toxicity against Amaranthus retroflexus without affecting crops, linked to their alkaloid-like membrane disruption .

Biological Activity

N-(4-Amino-2-chlorophenyl)cyclopropanecarboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article examines the biological activity of this compound, focusing on its mechanisms of action, research findings, and applications in various fields.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity or modulating receptor signaling pathways. This interaction can lead to various therapeutic effects, including anti-inflammatory and anticancer activities.

Anticancer Properties

Recent studies have highlighted the potential of this compound as an anticancer agent. For instance, a series of novel substituted analogues demonstrated significant potency against human adenovirus (HAdV), with selectivity indexes exceeding 100 compared to standard treatments like niclosamide. Notably, one derivative exhibited an IC50 value of 0.27 μM with low cytotoxicity, suggesting a promising therapeutic profile .

Antimicrobial Activity

The compound has also shown potential in antimicrobial research. Its structural features may enhance binding affinity to specific biological targets, leading to effective modulation of enzyme or receptor activities associated with microbial resistance.

Case Studies

- Inhibition of HAdV : A study reported that certain derivatives of this compound effectively inhibited HAdV replication by targeting the viral DNA replication process. The findings indicated that these compounds could suppress later stages of the viral life cycle as well .

- Cytotoxicity Assessment : In vivo toxicity studies on selected derivatives showed a maximum tolerated dose of 150 mg/kg in hamsters, indicating a favorable safety profile for further development .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| N-(4-Amino-2-chlorophenyl)benzamide | Lacks cyclopropane ring | Similar structure but different pharmacological properties |

| 2-Amino-N-(4-chlorophenyl)benzamide | Additional amino group on benzene ring | Potential for increased biological activity |

| N-(4-bromo-2-chlorophenyl)cyclopropanecarboxamide | Bromo and chloro substituents | Enhanced reactivity due to bromine substituent |

This table illustrates the unique characteristics of this compound compared to similar compounds, emphasizing its distinctive cyclopropane structure that contributes to its biological activity.

Applications in Scientific Research

This compound has diverse applications across various fields:

- Chemistry : Utilized as a building block for synthesizing more complex molecules.

- Biology : Investigated for its potential as an enzyme inhibitor or receptor ligand.

- Medicine : Explored for therapeutic effects, particularly in oncology and infectious diseases.

- Industry : Employed in developing new materials with specific properties.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-Amino-2-chlorophenyl)cyclopropanecarboxamide with high purity?

- Methodology : Use diazonium salt intermediates generated in situ with isoamyl nitrite in aqueous acetonitrile under microwave-assisted heating to improve reaction efficiency. Purification can involve column chromatography and recrystallization, followed by analytical validation via HPLC and mass spectrometry (e.g., molecular weight confirmation using NIST-standardized methods) .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Methodology : Employ nuclear magnetic resonance (NMR) for proton and carbon backbone analysis, X-ray photoelectron spectroscopy (XPS) to verify functional group grafting (e.g., Cl and N content), and high-resolution mass spectrometry (HRMS) for molecular formula validation. Cross-reference data with crystallographic databases (e.g., Crystallography Open Database) for bond-length consistency .

Q. How can researchers assess the compound’s stability under varying experimental conditions?

- Methodology : Conduct stress testing under acidic, basic, oxidative, and thermal conditions. Monitor degradation products via liquid chromatography-mass spectrometry (LC-MS) and compare stability profiles using Arrhenius kinetics. For photostability, employ UV-Vis spectroscopy under controlled light exposure .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve pharmacological activity?

- Methodology : Synthesize derivatives with modifications to the cyclopropane ring or chlorophenyl group. Evaluate bioactivity using in vitro assays (e.g., kinase inhibition for antineoplastic potential, as seen in Tozasertib derivatives). Pair results with molecular docking to identify binding affinities to targets like CFTR or kinase enzymes .

Q. What computational strategies predict the compound’s physicochemical and pharmacokinetic properties?

- Methodology : Use density functional theory (DFT) to calculate electronic properties (e.g., HOMO-LUMO gaps) and molecular dynamics simulations to assess membrane permeability. Tools like SwissADME can predict logP, solubility, and bioavailability .

Q. How can conflicting bioactivity data from different assays be resolved?

- Methodology : Standardize assay conditions (e.g., cell lines, incubation times) and validate results using orthogonal methods (e.g., SPR for binding affinity vs. cell-based assays). Apply machine learning models to reconcile discrepancies, leveraging datasets from structurally related compounds (e.g., pyrimidine or triazine derivatives) .

Q. What experimental approaches evaluate the compound’s potential in agrochemical applications?

- Methodology : Perform bioassays against target pests (e.g., fungal pathogens) under controlled greenhouse conditions. Compare efficacy to known pesticides like cyprofuram, and assess environmental persistence via soil half-life studies using LC-MS/MS .

Q. How can researchers optimize the compound’s functionalization for materials science applications?

- Methodology : Graft onto graphene or nanomaterials via diazonium coupling, optimizing surfactant use and microwave parameters. Characterize functionalized materials using XPS for elemental mapping and Raman spectroscopy for structural integrity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.